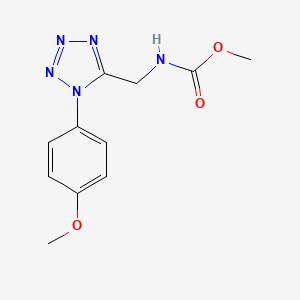

methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate

Description

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate is a tetrazole derivative featuring a carbamate functional group (-O(CO)NH-) attached via a methylene bridge to the tetrazole ring. The tetrazole core is substituted at the 1-position with a 4-methoxyphenyl group. This structure combines the electron-rich aromatic system of the methoxyphenyl group with the polar carbamate moiety, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3/c1-18-9-5-3-8(4-6-9)16-10(13-14-15-16)7-12-11(17)19-2/h3-6H,7H2,1-2H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWVKCCFFFLAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from an appropriate nitrile precursor using sodium azide in the presence of a catalyst. The methoxyphenyl group is then introduced through a substitution reaction, followed by the formation of the carbamate moiety via a reaction with methyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in the presence of a catalyst for azide substitution.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrazole Ring

Halogen-Substituted Analogs

Compounds such as 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole and 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole () share the 5-methyltetrazole scaffold but replace the methoxyphenyl group with halogens. These analogs exhibit:

- Higher Melting Points : For example, 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole melts at 152–154°C, compared to the methoxy analog’s expected lower melting point due to reduced crystallinity from the methoxy group’s steric bulk .

- Synthetic Yields : Halogenated analogs are synthesized in moderate yields (60–75%), similar to methoxy-substituted tetrazoles .

Sulfonyl vs. Carbamate Functional Groups

Compounds like tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate (3ga) () and 4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)hept-6-enenitrile (3ja) () replace the carbamate with sulfonyl (-SO₂-) groups. Key differences include:

- Reactivity : Sulfonyl groups enhance electrophilicity, facilitating nucleophilic substitutions, whereas carbamates are more hydrolytically stable under acidic conditions .

- Synthetic Routes : Sulfonylated analogs are synthesized via iron-catalyzed multicomponent reactions (yields: 50–68%), while carbamates typically require coupling reactions with chloroformate derivatives .

Heterocyclic Modifications

The compound 1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine () introduces a piperazine ring. This modification:

- Enhances Solubility : Polar sulfonyl and piperazine groups improve aqueous solubility compared to the carbamate analog.

- Pharmacological Potential: Piperazine derivatives are common in drug candidates, suggesting the carbamate analog could be tailored for similar applications .

Carbamate Derivatives with Alternative Heterocycles

Compounds like [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate () replace the tetrazole with a pyrazole ring. Differences include:

Spectral and Physicochemical Properties

Key Insights

- Substituent Effects : Methoxy groups enhance electron density, stabilizing the tetrazole ring, while sulfonyl/carbamate groups modulate polarity and reactivity.

- Synthetic Flexibility : Multicomponent reactions (e.g., iron-catalyzed) offer efficient routes to sulfonylated analogs, whereas carbamates may require specialized coupling agents.

- Pharmacological Potential: Tetrazole-carbamates are underexplored compared to sulfonylated or piperazine-containing analogs, warranting further study for drug discovery .

Biological Activity

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a tetrazole ring linked to a 4-methoxyphenyl group and a carbamate moiety . This structural configuration is significant as it influences the compound's reactivity and biological properties. The tetrazole moiety is known for its ability to mimic carboxylic acids, which enhances its interaction with various biological targets.

The biological activity of methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate is primarily attributed to its interactions with specific molecular targets within biological systems:

- Molecular Targets : The compound can interact with enzymes and receptors that are critical in various biochemical pathways, including those related to inflammation and cancer.

- Biochemical Pathways : It has been studied for effects on pathways involved in apoptosis, cell proliferation, and microbial activity.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . Similar tetrazole derivatives have shown promise in inhibiting cancer cell growth by inducing apoptosis and disrupting key signaling pathways.

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| ZQL-4c | 0.67 | Breast | Induces apoptosis via oxidative stress |

| ZQL-4c | 2.96 | MCF-7 | Inhibits Notch-AKT signaling |

The compound ZQL-4c, which shares structural similarities with methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate, demonstrated significant cytotoxicity against breast cancer cell lines through mechanisms involving oxidative stress and apoptosis induction.

Antimicrobial Activity

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate has also been investigated for its antimicrobial properties . Studies suggest that tetrazole derivatives can exhibit activity against various bacterial strains, making them potential candidates for antibiotic development.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties such as:

- Solubility : The tetrazole moiety enhances lipid solubility, suggesting good bioavailability.

- Stability : Tetrazoles are generally stable over a wide pH range and resistant to various oxidizing and reducing agents.

Case Studies

Several studies have explored the biological activity of methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate:

- Study on Anticancer Activity : A study published in a peer-reviewed journal indicated that compounds with similar structures inhibited the proliferation of cancer cells by inducing apoptosis through oxidative stress pathways .

- Antimicrobial Research : Another study focused on the antimicrobial potential of tetrazole derivatives, highlighting their effectiveness against specific bacterial strains, which could lead to the development of new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.